N-(oxepan-4-ylidene)hydroxylamine

Vue d'ensemble

Description

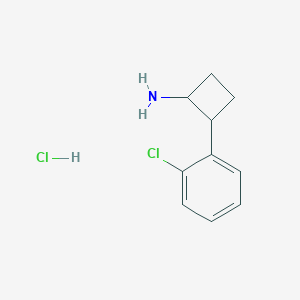

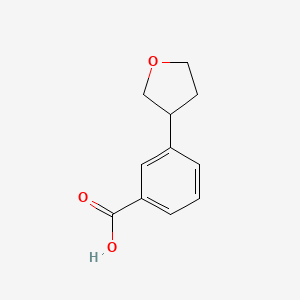

N-(oxepan-4-ylidene)hydroxylamine is a chemical compound with the CAS Number: 1443987-55-0 . It has a molecular weight of 129.16 and its IUPAC name is (4E)-4-oxepanone oxime .

Molecular Structure Analysis

The InChI code for N-(oxepan-4-ylidene)hydroxylamine is 1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h6H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

N-(oxepan-4-ylidene)hydroxylamine is a powder at room temperature .Applications De Recherche Scientifique

Efficient Synthesis and Amination Applications

- Hydroxylamines, such as O-(2,4-dinitrophenyl)hydroxylamine, have been utilized for efficient synthesis processes, demonstrating their role in creating substituted iminopyridinium ylides through an expedient N-amination/benzoylation procedure. This highlights their importance in synthetic chemistry for generating polysubstituted compounds (Legault & Charette, 2003).

Chemoselective Amide-Forming Ligations

- In peptide synthesis, hydroxylamines have been applied for chemoselective amide-forming reactions with alpha-ketoacids, demonstrating their utility in preparing enantiomerically enriched, side chain unprotected alpha-ketoacids. This method allows for the selective oxidation of peptide cyanosulfur ylides into alpha-ketoacids without the need for protection of most peptide side chains (Ju, Lippert, & Bode, 2008).

Dual Inhibitory Properties for Anti-Inflammatory Applications

- Certain hydroxylamine derivatives, specifically in the dibenzoxepinone series, have shown both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds demonstrate potent topical anti-inflammatory activity, underscoring the therapeutic potential of hydroxylamine derivatives in treating inflammatory skin disorders (Hamer et al., 1996).

Advances in N-Heterocycle Synthesis

- The N-O bond cleavage of oximes and hydroxylamines has been leveraged for synthesizing N-heterocycles. This approach has received considerable attention due to the weak N-O σ bonds in oximes and hydroxylamines, allowing for their transformation into various functional groups through transition-metal-catalyzed and radical-mediated cyclization (Jiang et al., 2023).

Direct Installation into Alkenes

- An innovative method involving iodonium ylides has been developed for installing hydroxylamines and oximes into a wide range of alkenes. This demonstrates the versatility of hydroxylamines in organic transformations, especially in the context of single electron transfer processes between iodonium ylides and oxygen-based Lewis bases (Zhang et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

(NZ)-N-(oxepan-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUQTEMTXIKRCN-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxepan-4-ylidene)hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1429953.png)

![[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride](/img/structure/B1429957.png)

![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1429961.png)

![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B1429966.png)